Antimalarial agent 7
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Overview
Description
Antimalarial agent 7 is a synthetic compound designed to combat malaria, a life-threatening disease caused by Plasmodium parasites. This compound is part of a broader class of antimalarial drugs that target various stages of the parasite’s life cycle, aiming to reduce the parasite load and alleviate symptoms in infected individuals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 7 involves multiple steps, starting with the preparation of key intermediates. One common route includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under air atmosphere, room temperature, and constant stirring using anhydrous acetonitrile as the solvent . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous quality control measures to ensure the compound meets pharmaceutical standards. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in the industrial setting .
Chemical Reactions Analysis
Types of Reactions
Antimalarial agent 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, which add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimalarial agent 7 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Primarily used in the development of new antimalarial therapies and understanding drug resistance mechanisms.
Industry: Employed in the production of diagnostic tools and as a reference standard in quality control laboratories
Mechanism of Action
Antimalarial agent 7 exerts its effects by targeting the Plasmodium parasite’s heme detoxification pathway. The compound inhibits the polymerization of heme into hemozoin, a non-toxic form, leading to the accumulation of toxic heme within the parasite. This disrupts the parasite’s metabolic processes and ultimately causes its death . The molecular targets include enzymes involved in heme metabolism and transport proteins .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A 4-aminoquinoline derivative with a similar mechanism of action but different pharmacokinetic properties.
Artemisinin: A sesquiterpene lactone that acts by generating free radicals within the parasite.
Mefloquine: Another quinoline derivative with a broader spectrum of activity but higher toxicity
Uniqueness
Antimalarial agent 7 is unique due to its high potency and low propensity for resistance development. Unlike chloroquine, it remains effective against chloroquine-resistant strains of Plasmodium falciparum. Its synthetic versatility also allows for the development of various derivatives with improved efficacy and safety profiles .
Properties
Molecular Formula |
C23H22F2N4O3 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-2-[[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]ethanol |
InChI |
InChI=1S/C23H22F2N4O3/c1-23(2,3)32-16-7-4-14(5-8-16)22-28-27-20-11-26-12-21(29(20)22)31-13-19(30)15-6-9-17(24)18(25)10-15/h4-12,19,30H,13H2,1-3H3 |
InChI Key |
YXNHLRADFLNVIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C2=NN=C3N2C(=CN=C3)OCC(C4=CC(=C(C=C4)F)F)O |
Origin of Product |
United States |
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